4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
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Overview
Description
4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a thiomorpholine moiety
Preparation Methods
The synthesis of 4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzenesulfonamide group and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzenesulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and benzenesulfonamide compounds. Compared to these, 4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the presence of the thiomorpholine moiety, which may confer additional biological activity or specificity. Other similar compounds include:
- Thiazole-based antibiotics
- Benzenesulfonamide-based inhibitors
- Thiomorpholine-containing drugs
This compound’s unique structure allows it to interact with a broader range of molecular targets, potentially making it more versatile in scientific research and therapeutic applications.
Properties
Molecular Formula |
C15H16ClN3O3S3 |
---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
4-chloro-N-[4-(2-oxo-2-thiomorpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H16ClN3O3S3/c16-11-1-3-13(4-2-11)25(21,22)18-15-17-12(10-24-15)9-14(20)19-5-7-23-8-6-19/h1-4,10H,5-9H2,(H,17,18) |
InChI Key |
JPEZZMFOMOLHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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